8-Methyl-3-[(4-methyl-1,3-thiazol-2-yl)oxy]-8-azabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
4-methyl-2-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-8-7-16-12(13-8)15-11-5-9-3-4-10(6-11)14(9)2/h7,9-11H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKKNIQYBGPVFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)OC2CC3CCC(C2)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 8-Methyl-3-[(4-methyl-1,3-thiazol-2-yl)oxy]-8-azabicyclo[3.2.1]octane Compounds with a thiazole ring have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
The exact mode of action of This compound Thiazole-containing molecules are known to behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors.
Biochemical Pathways
The specific biochemical pathways affected by This compound Thiazole-containing molecules have been reported to influence a variety of biochemical pathways, leading to a wide range of biological effects.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of the compound.
Result of Action
The molecular and cellular effects of This compound Thiazole derivatives have been associated with a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The solubility of thiazole in various solvents suggests that the compound’s action could be influenced by the surrounding environment.
Biochemical Analysis
Biochemical Properties
Thiazole derivatives are known to interact with a variety of enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely depending on the specific structure of the thiazole derivative and the biological target it interacts with.
Cellular Effects
Thiazole derivatives have been found to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Temporal Effects in Laboratory Settings
Thiazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
Thiazole derivatives have been studied for their effects at different dosages, including any threshold effects, toxic effects, or adverse effects at high doses.
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels.
Biological Activity
8-Methyl-3-[(4-methyl-1,3-thiazol-2-yl)oxy]-8-azabicyclo[3.2.1]octane is a compound belonging to the class of 8-azabicyclo[3.2.1]octane derivatives, which have garnered interest due to their potential therapeutic applications, particularly as monoamine reuptake inhibitors. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bicyclic structure with a thiazole moiety, which is critical for its biological activity.
Research indicates that derivatives of 8-azabicyclo[3.2.1]octane act primarily as monoamine reuptake inhibitors . They inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine in the central nervous system (CNS) . This mechanism is significant in the treatment of various mood disorders, including depression and anxiety.
Pharmacological Effects
The biological activity of this compound has been evaluated in several studies:
- Antidepressant Activity : The compound has shown promise in preclinical models for its antidepressant-like effects, attributed to its ability to enhance monoaminergic neurotransmission .
- Anxiolytic Effects : Similar to its antidepressant properties, this compound may also exhibit anxiolytic effects, making it potentially useful for treating anxiety disorders .
- Pain Management : Some studies suggest that compounds in this class could be beneficial in managing chronic pain conditions through their action on monoamine systems .
Case Studies and Research Findings
Several studies have explored the efficacy and safety of this compound:
Scientific Research Applications
N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibition
One of the most significant applications of this compound is its role as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA). NAAA inhibition is crucial for managing inflammatory responses, particularly in conditions such as rheumatoid arthritis and osteoarthritis. The compound has been identified as a potent inhibitor with an IC50 value in the low nanomolar range (0.036 μM) .
Case Study: Structure-Activity Relationship (SAR) Analysis
A detailed SAR analysis revealed that modifications to the compound can enhance its pharmacokinetic properties while maintaining high inhibitory activity against NAAA. For instance, the derivative ARN19689 demonstrated superior efficacy with an IC50 of 0.042 μM .
| Compound | Structure | IC50 (μM) | Remarks |
|---|---|---|---|
| ARN16186 | Endo configuration | 0.036 | High potency |
| ARN19689 | Ethoxymethyl substitution | 0.042 | Improved pharmacokinetics |
Anticonvulsant Activity
The thiazole moiety present in the compound suggests potential anticonvulsant properties. Research indicates that thiazole derivatives have shown efficacy in seizure models, making this compound a candidate for further investigation in epilepsy treatment .
Case Study: Anticonvulsant Screening
A series of thiazole-integrated compounds were synthesized and tested for their anticonvulsant effects. Some derivatives exhibited significant protective effects in electroshock tests, highlighting the importance of structural modifications in enhancing therapeutic efficacy .
Antibacterial Properties
Recent studies have also explored the antibacterial activity of thiazole-containing compounds, including those related to 8-Methyl-3-[(4-methyl-1,3-thiazol-2-yl)oxy]-8-azabicyclo[3.2.1]octane. Certain derivatives demonstrated effectiveness against resistant strains such as MRSA and E. coli .
Case Study: Antibacterial Activity Assessment
A selection of thiazole-based compounds was evaluated against various bacterial strains, revealing promising results in terms of minimum inhibitory concentrations (MICs). Some compounds outperformed traditional antibiotics, suggesting a potential role in addressing antibiotic resistance .
Comparison with Similar Compounds
Structural Modifications at the 3-Position
The 3-position of 8-azabicyclo[3.2.1]octane derivatives is a key site for structural diversification. Below is a comparison of substituents and their pharmacological implications:
Key Observations :
- The thiazole group in the target compound may enhance metabolic stability compared to pyridyl or pyrazinyl analogues due to reduced susceptibility to oxidative degradation .
- NS12137 demonstrates high NET selectivity, suggesting that electron-withdrawing groups (e.g., fluorine) on pyridyl rings improve transporter binding .
- Troparil highlights the role of lipophilic substituents (e.g., phenyl groups) in central nervous system penetration .
Functional Group Impact on Binding Affinity
Evidence from SAR studies reveals:
- Pyrazinyl vs.
- Acidic Substituents : Introduction of acidic groups at C6 (e.g., carboxylates) enhances hNK1 receptor affinity but may reduce blood-brain barrier permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
